ASB-16

Description

Properties

IUPAC Name |

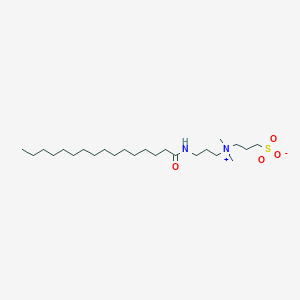

3-[3-(hexadecanoylamino)propyl-dimethylazaniumyl]propane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H50N2O4S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-19-24(27)25-20-17-21-26(2,3)22-18-23-31(28,29)30/h4-23H2,1-3H3,(H-,25,27,28,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLCSYZQBLQDRQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CCCS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H50N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50407989 | |

| Record name | Amidosulfobetain-16 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52562-29-5 | |

| Record name | Amidosulfobetain-16 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

ASB-16 Detergent: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

ASB-16, or Amidosulfobetaine-16, is a zwitterionic detergent that has gained prominence in the field of proteomics for its exceptional ability to solubilize proteins, particularly hydrophobic membrane proteins, for downstream analytical techniques such as two-dimensional gel electrophoresis (2D-PAGE) and mass spectrometry. Its unique properties often lead to improved protein resolution and the identification of proteins that are typically difficult to extract and analyze. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed experimental protocol for its use in membrane protein extraction, and a workflow for quantitative proteomics.

Core Properties of this compound

This compound belongs to the amidosulfobetaine class of detergents, characterized by a sulfobetaine head group and a C16 alkyl tail. This zwitterionic nature, possessing both a positive and a negative charge in its hydrophilic head group, makes it effective over a wide range of pH values and less denaturing than ionic detergents.

Chemical and Physical Properties

| Property | Value | Reference |

| Full Chemical Name | 3-[N,N-Dimethyl-N-(3-palmitamidopropyl)ammonio]propane-1-sulfonate | |

| Synonyms | Amidosulfobetaine-16 | |

| CAS Number | 52562-29-5 | |

| Molecular Formula | C24H50N2O4S | [1] |

| Molecular Weight | 462.73 g/mol | [1] |

| Type | Zwitterionic | [1] |

| Critical Micelle Concentration (CMC) | 8 mM (in water) | [1] |

| Solubility | Water soluble; optimal in urea-thiourea mixtures | [1] |

| Appearance | White to off-white powder |

Performance and Applications

This compound is renowned for its superior performance in solubilizing complex protein mixtures, especially those rich in membrane proteins. Its efficacy is often compared to and, in many cases, surpasses that of the more traditional zwitterionic detergent, CHAPS.

Comparative Solubilization Efficiency

A study on human erythrocyte membranes demonstrated the superior membrane disruption efficiency of this compound compared to other commonly used detergents.[2]

| Detergent | Membrane Binding Constant (Kb) (M⁻¹) | Detergent/Lipid Molar Ratio for Onset of Hemolysis (Resat) |

| This compound | 15610 | 0.08 |

| ASB-14 | 7050 | 0.22 |

| CHAPS | Not Reported | Higher than this compound |

| Triton X-100 | Not Reported | Higher than this compound |

The higher membrane binding constant and lower detergent/lipid molar ratio for the onset of hemolysis indicate that this compound is more efficient at integrating into and disrupting the cell membrane, leading to more effective protein solubilization.[2] This enhanced solubilization power has been shown to lead to the detection of previously unseen proteins in 2D gel electrophoresis.[3]

Experimental Protocols

The following is a detailed protocol for the extraction and solubilization of membrane proteins using an this compound-containing buffer for subsequent analysis by 2D-PAGE. This protocol is adapted from established methods for similar amidosulfobetaine detergents.[4]

Materials:

-

Lysis Buffer Components:

-

Urea

-

Thiourea

-

This compound

-

n-Dodecyl-β-D-maltoside (DDM) (optional, can enhance solubilization)

-

Tris base

-

Tributylphosphine (TBP) or Dithiothreitol (DTT) as a reducing agent

-

Iodoacetamide or acrylamide for alkylation

-

Protease and phosphatase inhibitor cocktails

-

-

Sample: Cell pellet or tissue sample

-

Ultrasonicator or homogenizer

-

High-speed centrifuge (capable of >100,000 x g)

-

Standard laboratory equipment (vortexer, pipettes, tubes, etc.)

Solubilization Buffer Preparation (prepare fresh):

-

7 M Urea

-

2 M Thiourea

-

1-2% (w/v) this compound (start with 1% and optimize as needed)

-

(Optional) 1-2% (w/v) DDM

-

40 mM Tris base

-

Add protease and phosphatase inhibitors immediately before use.

Procedure:

-

Cell Lysis:

-

Resuspend the cell pellet or homogenized tissue in an appropriate volume of ice-cold Solubilization Buffer.

-

Sonicate the sample on ice to lyse the cells and shear DNA. Use short bursts to prevent overheating and protein degradation.

-

-

Protein Solubilization:

-

Incubate the lysate for 60 minutes at room temperature with gentle agitation to allow for complete solubilization of proteins.

-

-

Reduction:

-

Add a reducing agent to the solubilized sample. For example, add TBP to a final concentration of 5 mM or DTT to a final concentration of 100 mM.

-

Incubate for 1 hour at room temperature.

-

-

Alkylation:

-

Add iodoacetamide to a final concentration of 15 mM (if using DTT) or acrylamide to a final concentration of 20 mM (if using TBP).

-

Incubate for 1 hour at room temperature in the dark.

-

-

Centrifugation:

-

Centrifuge the sample at 100,000 x g for 60 minutes at 20°C to pellet any insoluble material.

-

-

Sample Cleanup:

-

Carefully collect the supernatant containing the solubilized proteins.

-

Proceed with a protein cleanup step (e.g., precipitation with trichloroacetic acid/acetone) to remove interfering substances like salts and lipids.

-

-

Quantification:

-

Resuspend the cleaned protein pellet in a suitable rehydration buffer for 2D-PAGE.

-

Determine the protein concentration using a compatible protein assay (e.g., a modified Bradford assay).

-

Experimental Workflow Visualization

The following diagram illustrates the key steps in a typical proteomics workflow utilizing this compound for membrane protein extraction and analysis.

Logical Relationships in Buffer Formulation

The composition of the solubilization buffer is critical for successful protein extraction. The following diagram illustrates the logical relationship and function of the key components.

References

- 1. This compound Detergent | AAT Bioquest [aatbio.com]

- 2. Solubilization of human erythrocyte membranes by ASB detergents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Zwitterionic Detergent| BiopHoretics [biophoretics.com]

- 4. Improved membrane protein solubilization and clean-up for optimum two-dimensional electrophoresis utilizing GLUT-1 as a classic integral membrane protein - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Applications of ASB-16

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical properties and applications of ASB-16, a zwitterionic detergent. It is crucial to distinguish the chemical compound this compound (Amidosulfobetaine-16) from the protein-coding gene ASB16 (Ankyrin Repeat and SOCS Box Containing 16) and its associated long non-coding RNA, ASB16-AS1. This document focuses exclusively on the chemical detergent.

This compound is a member of the amidosulfobetaine family of detergents, characterized by a sulfobetaine head group and a C16 alkyl tail.[1] It is widely utilized in proteomics and molecular biology for the solubilization of proteins, particularly membrane proteins, for downstream applications such as two-dimensional gel electrophoresis (2D-PAGE) and mass spectrometry.[1][2] Its zwitterionic nature allows it to effectively disrupt lipid-lipid and lipid-protein interactions without altering the native charge of the protein, making it compatible with isoelectric focusing (IEF).[2][3]

Core Chemical and Physical Properties

This compound is a white to off-white powder that is soluble in water.[1] Its properties make it a superior choice for certain applications compared to classic detergents like CHAPS.[4][5]

| Property | Value | Citation(s) |

| Chemical Name | 3-[N,N-Dimethyl-N-(3-palmitamidopropyl)ammonio]propane-1-sulfonate | [1] |

| Synonyms | Amidosulfobetaine-16, this compound | [1][4] |

| CAS Number | 52562-29-5 | [1][6] |

| Molecular Formula | C₂₄H₅₀N₂O₄S | [1][6] |

| Molecular Weight | 462.73 g/mol | [1][6] |

| Form | White to off-white powder | [1] |

| Purity | ≥95% (TLC), >99% | [1][6] |

| Solubility | Water soluble; sparingly soluble in 20% ethanol. Optimal solubility is achieved in urea-thiourea mixtures. | [1][4][6] |

| Critical Micelle Concentration (CMC) | 8 mM (at 25°C) | [1] |

| Storage Temperature | 15-25°C | [6] |

| Flash Point | Not applicable | [6] |

| Boiling Point | Not applicable | |

| Melting Point | Not applicable |

Stability and Storage

Reconstituted stock solutions of this compound should be aliquoted and stored frozen at -20°C, where they are stable for up to one year.[6][7] The product is non-reactive under normal conditions of use, storage, and transport.[8]

Experimental Protocols

Protein Solubilization for Two-Dimensional Gel Electrophoresis

This protocol is a representative methodology for the solubilization of proteins, particularly from membrane-rich samples, using a lysis buffer containing this compound for subsequent analysis by 2D-PAGE.

Materials:

-

Cell or tissue sample

-

Solubilizing Buffer (SB):

-

7 M Urea

-

2 M Thiourea

-

2% this compound (w/v)

-

40 mM Tris

-

1% (w/v) Dithiothreitol (DTT) or 5 mM Tributylphosphine (TBP)

-

0.2% (v/v) Carrier Ampholytes (appropriate pH range)

-

Protease and phosphatase inhibitors

-

-

Microcentrifuge

-

Vortexer

-

Sonicator (optional)

Procedure:

-

Sample Preparation: Start with a cell pellet or pulverized tissue sample.

-

Lysis and Solubilization:

-

Add an appropriate volume of Solubilizing Buffer to the sample. A common ratio is 5-10 volumes of buffer to 1 volume of sample.

-

Vortex vigorously for 1-2 minutes to resuspend the sample.

-

Incubate at room temperature for 1-2 hours with intermittent vortexing or on a shaker to facilitate protein solubilization. For difficult-to-solubilize samples, brief sonication on ice can be performed.

-

-

Removal of Insoluble Debris:

-

Centrifuge the lysate at high speed (e.g., 100,000 x g) for 1 hour at 4°C in an ultracentrifuge to pellet insoluble material, including nucleic acids and lipids.

-

Carefully collect the supernatant containing the solubilized proteins.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a compatible protein assay (e.g., a modified Bradford assay compatible with detergents and reducing agents).

-

-

Sample Loading for Isoelectric Focusing (IEF):

-

The clarified protein extract is now ready for loading onto IEF strips for the first dimension of 2D-PAGE. The desired amount of protein (typically 50-200 µg) is mixed with rehydration buffer (which often has a similar composition to the solubilizing buffer but may contain less detergent) and used to rehydrate the IEF strip.

-

Visualizations

Caption: A generalized workflow for protein solubilization using this compound for 2D-PAGE.

Signaling Pathways

There is no scientific evidence to suggest that the this compound detergent is directly involved in or designed to modulate biological signaling pathways. The confusion with signaling pathways, such as the NF-κB pathway, arises from the protein ASB16 which is a distinct biological entity and should not be mistaken for the chemical detergent. The function of this compound detergent is primarily in the in vitro solubilization of proteins for biochemical analysis.

References

- 1. This compound, A Zwitterionic Detergent for Protein Solubilization for 2D Analysis [gbiosciences.com]

- 2. Improved membrane protein solubilization and clean-up for optimum two-dimensional electrophoresis utilizing GLUT-1 as a classic integral membrane protein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. merckmillipore.com [merckmillipore.com]

- 4. cephamls.com [cephamls.com]

- 5. Thermodynamic and structural characterization of zwitterionic micelles of the membrane protein solubilizing amidosulfobetaine surfactants ASB-14 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound A zwitterionic amidosulfobetaine detergent useful for solubilizing proteins visualized by 2D-electrophoresis. | 52562-29-5 [sigmaaldrich.com]

- 7. This compound [sigmaaldrich.com]

- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]

ASB-16: A Technical Guide to its Properties and Applications in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASB-16, or Amidosulfobetaine-16, is a zwitterionic detergent widely employed in proteomics and membrane protein research. Its unique properties make it highly effective in solubilizing proteins, particularly for applications such as two-dimensional (2D) gel electrophoresis. This technical guide provides an in-depth overview of the critical micelle concentration (CMC) of this compound, its physicochemical properties, and detailed experimental protocols for its characterization and use.

Physicochemical Properties of this compound

This compound is characterized by a C16 alkyl tail, which imparts a high degree of hydrophobicity, and a sulfobetaine headgroup that confers its zwitterionic nature. This structure allows for effective disruption of protein aggregates and solubilization of hydrophobic molecules.

| Property | Value | Reference |

| Full Name | Amidosulfobetaine-16; 3-[N,N-Dimethyl-N-(3-palmitamidopropyl)ammonio]propane-1-sulfonate | [1] |

| Molecular Formula | C24H50N2O4S | [1] |

| Molecular Weight | 462.73 g/mol | [1] |

| Critical Micelle Concentration (CMC) | 8 mM (at 25°C) | [1] |

| Form | White to off-white powder | [1] |

| Purity | >99% | [1] |

| Solubility | Water soluble | [1] |

| Conductivity | <50 µS in a 10% solution | [1] |

Critical Micelle Concentration (CMC) and its Determination

The critical micelle concentration is a fundamental property of any surfactant. It is the concentration at which individual surfactant molecules (monomers) begin to aggregate to form micelles. Above the CMC, any additional surfactant added to the solution will primarily form new micelles, while the monomer concentration remains relatively constant. This property is crucial for its function in solubilizing proteins, as the hydrophobic cores of the micelles provide a favorable environment for the nonpolar regions of proteins.

Experimental Protocols for CMC Determination

Several methods can be employed to experimentally determine the CMC of this compound. The following are three common and reliable techniques.

Principle: This method relies on the principle that as the concentration of a surfactant in a solution increases, it adsorbs at the air-water interface, leading to a decrease in surface tension. Once the surface is saturated and micelles begin to form (at the CMC), the surface tension remains relatively constant with further increases in surfactant concentration.

Protocol:

-

Preparation of this compound Solutions: Prepare a series of this compound solutions in deionized water with concentrations spanning the expected CMC (e.g., from 0.1 mM to 20 mM).

-

Instrumentation: Utilize a surface tensiometer, such as one employing the Du Noüy ring or Wilhelmy plate method.

-

Measurement: Measure the surface tension of each solution, ensuring temperature control (e.g., 25°C).

-

Data Analysis: Plot the surface tension as a function of the logarithm of the this compound concentration. The plot will typically show two linear regions. The CMC is determined from the intersection of the regression lines of these two regions.

Principle: Pyrene is a fluorescent probe whose emission spectrum is sensitive to the polarity of its microenvironment. In a polar solvent like water, the ratio of the intensities of its first and third vibrational peaks (I1/I3) is high. When micelles form, pyrene partitions into the hydrophobic core of the micelles, a nonpolar environment, which leads to a significant decrease in the I1/I3 ratio.

Protocol:

-

Stock Solutions: Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone). Prepare a concentrated stock solution of this compound in deionized water.

-

Sample Preparation: Prepare a series of this compound solutions with varying concentrations. Add a small aliquot of the pyrene stock solution to each, ensuring the final pyrene concentration is very low (in the micromolar range) to avoid excimer formation. The solvent from the pyrene stock should be evaporated before adding the aqueous surfactant solution.

-

Fluorescence Measurement: Excite the samples at approximately 335 nm and record the emission spectra (typically from 350 to 450 nm).

-

Data Analysis: Calculate the ratio of the fluorescence intensities of the first peak (I1, around 373 nm) to the third peak (I3, around 384 nm). Plot the I1/I3 ratio against the logarithm of the this compound concentration. A sigmoidal curve is typically observed, and the CMC is determined from the inflection point of this curve.

Principle: ITC directly measures the heat changes associated with the formation and dilution of micelles. When a concentrated solution of a surfactant (above its CMC) is titrated into a buffer, the micelles dissociate into monomers, a process that is accompanied by a characteristic enthalpy change.

Protocol:

-

Sample Preparation: Prepare a concentrated solution of this compound (e.g., 50-100 mM) in the desired buffer. Fill the ITC syringe with this solution. Fill the sample cell with the same buffer.

-

ITC Experiment: Perform a series of small injections of the concentrated this compound solution into the buffer in the sample cell while monitoring the heat released or absorbed.

-

Data Analysis: The resulting thermogram will show a distinct change in the heat of dilution around the CMC. The point at which the enthalpy change deviates from the baseline of monomer dilution corresponds to the CMC.

Application in Protein Solubilization for 2D Electrophoresis

This compound is particularly effective for solubilizing membrane proteins for analysis by 2D gel electrophoresis. Its zwitterionic nature makes it compatible with isoelectric focusing (IEF), the first dimension of 2D electrophoresis. Optimal solubilization is often achieved in combination with chaotropic agents like urea and thiourea.

Experimental Protocol for Membrane Protein Solubilization

-

Sample Preparation: Start with a cell pellet or tissue sample from which membrane proteins are to be extracted.

-

Lysis/Solubilization Buffer Preparation: Prepare a solubilization buffer containing:

-

7 M Urea

-

2 M Thiourea

-

2-4% (w/v) this compound

-

A reducing agent (e.g., 50 mM DTT or 5 mM TCEP)

-

A protease inhibitor cocktail

-

A suitable buffer (e.g., 40 mM Tris)

-

-

Solubilization: Resuspend the cell pellet or homogenized tissue in the solubilization buffer.

-

Incubation: Incubate the sample with agitation (e.g., on a rotator or with vortexing) for a specified time (e.g., 1 hour) at room temperature to facilitate protein solubilization.

-

Clarification: Centrifuge the sample at high speed (e.g., >100,000 x g) to pellet any insoluble material.

-

Supernatant Collection: Carefully collect the supernatant, which contains the solubilized proteins.

-

Protein Quantification: Determine the protein concentration in the supernatant using a compatible protein assay (e.g., a modified Bradford assay that is not interfered by the detergents and chaotropes).

-

2D Electrophoresis: The solubilized protein sample is now ready for isoelectric focusing (first dimension) followed by SDS-PAGE (second dimension).

Visualizations

Caption: Workflow for determining the Critical Micelle Concentration (CMC) of this compound.

Caption: Workflow for membrane protein solubilization using this compound for 2D electrophoresis.

References

The Core Mechanism of ASB-16 in Protein Solubilization: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amidosulfobetaine-16 (ASB-16) is a zwitterionic detergent highly effective in the solubilization of proteins, particularly for challenging applications such as the analysis of membrane proteomes by two-dimensional gel electrophoresis (2DE).[1][2] Its unique structure, featuring a 16-carbon alkyl tail and a sulfobetaine headgroup, confers superior solubilizing properties compared to traditional detergents like CHAPS, especially for hydrophobic proteins.[1][2][3] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailed experimental protocols, and comparative data to facilitate its effective use in research and development.

Core Mechanism of Action

The efficacy of this compound in protein solubilization stems from its amphipathic and zwitterionic nature. Like other detergents, it disrupts the lipid bilayer of cell membranes to release integral and lipid-anchored proteins.[4] The mechanism can be understood through a multi-step process:

-

Monomer Partitioning: Below its critical micelle concentration (CMC), this compound monomers insert into the lipid bilayer of the cell membrane.[5]

-

Membrane Saturation and Destabilization: As the concentration of this compound increases, the membrane becomes saturated with detergent monomers, leading to the destabilization of the bilayer structure.

-

Mixed Micelle Formation: Above the CMC, this compound molecules aggregate to form micelles. These micelles extract membrane proteins and lipids from the bilayer, forming mixed micelles where the hydrophobic regions of the proteins are shielded from the aqueous environment by the detergent's alkyl chains.[4]

The long C16 alkyl tail of this compound provides a strong hydrophobic interaction with the transmembrane domains of proteins, making it particularly effective at extracting and solubilizing highly hydrophobic proteins.[1][6] Its zwitterionic headgroup, which carries both a positive and a negative charge, results in a net neutral charge over a wide pH range. This property is crucial for applications like isoelectric focusing (IEF) in 2DE, as it does not interfere with the protein's native charge.[7]

Quantitative Data Presentation

The physicochemical properties of this compound are critical to its function. The following table summarizes key quantitative data for this compound and provides a comparison with other commonly used detergents.

| Property | This compound | ASB-14 | CHAPS | Triton X-100 |

| Full Name | 3-[N,N-Dimethyl-N-(3-palmitamidopropyl)ammonio]propane-1-sulfonate | Amidosulfobetaine-14 | 3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate | Polyethylene glycol p-(1,1,3,3-tetramethylbutyl)-phenyl ether |

| Molecular Weight | 462.73 g/mol [2] | 434.7 g/mol | 614.88 g/mol | ~625 g/mol |

| Critical Micelle Concentration (CMC) | 10 µM[5] (Note: another source reports 8mM)[2] | 100 µM[5] | 6-10 mM | 0.2-0.9 mM |

| Aggregation Number | 168[8] | 108[8] | ~10 | 100-155 |

| Detergent Type | Zwitterionic[2] | Zwitterionic | Zwitterionic | Non-ionic |

| Membrane Affinity (Kb) | 15610 M⁻¹[5] | 7050 M⁻¹[5] | Not reported | Not reported |

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound for the solubilization of proteins for 2D electrophoresis.

Protocol 1: Solubilization of Membrane Proteins for 2D Electrophoresis

This protocol is adapted from methodologies developed for challenging membrane proteins and can be optimized for specific applications.[1]

Materials:

-

Lysis/Solubilization Buffer:

-

Cell or tissue sample

-

Dounce homogenizer or sonicator

-

Ultracentrifuge

-

Microcentrifuge

Procedure:

-

Sample Preparation:

-

For cultured cells, wash the cell pellet with ice-cold PBS and centrifuge.

-

For tissues, homogenize in a suitable buffer (e.g., Tris-HCl with protease inhibitors) on ice.

-

-

Cell Lysis:

-

Resuspend the cell pellet or tissue homogenate in the Lysis/Solubilization Buffer. The volume will depend on the amount of starting material. A common starting point is 1 mL of buffer for every 10-20 mg of wet pellet.

-

Incubate on a rocking platform for 30-60 minutes at room temperature to facilitate solubilization.

-

-

Clarification:

-

Centrifuge the lysate at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet insoluble material.

-

Carefully collect the supernatant containing the solubilized proteins.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a compatible protein assay (e.g., a modified Bradford assay compatible with detergents and chaotropes).

-

-

Sample Preparation for Isoelectric Focusing (IEF):

-

The solubilized protein sample is now ready for rehydration of IPG strips for the first dimension of 2D electrophoresis.

-

Protocol 2: General Protein Extraction from Cultured Cells

This is a more general protocol for total protein extraction that can be adapted for use with this compound containing buffers.[9][10]

Materials:

-

Ice-cold PBS (Phosphate-Buffered Saline)

-

Lysis Buffer containing this compound (e.g., RIPA buffer with 1-2% this compound)

-

Cell scraper

-

Microcentrifuge tubes

Procedure:

-

Cell Harvesting:

-

Aspirate the culture medium from the adherent cells.

-

Wash the cells once with ice-cold PBS.

-

-

Cell Lysis:

-

Add an appropriate volume of ice-cold lysis buffer containing this compound to the culture dish.

-

Scrape the cells off the dish and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

-

Incubation and Clarification:

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C.

-

-

Supernatant Collection:

-

Carefully transfer the supernatant containing the solubilized proteins to a new tube.

-

The sample is now ready for downstream applications.

-

Mandatory Visualizations

Caption: Experimental workflow for protein solubilization using this compound.

Caption: Mechanism of membrane protein solubilization by this compound.

References

- 1. Improved membrane protein solubilization and clean-up for optimum two-dimensional electrophoresis utilizing GLUT-1 as a classic integral membrane protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lipid-Protein Interactions of Integral Membrane Proteins: A Comparative Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Optimisation of the two-dimensional gel electrophoresis protocol using the Taguchi approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advances in proteomic workflows for systems biology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. arxiv.org [arxiv.org]

- 6. Biophysical Characterization of Membrane Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Solubilization of proteins in 2DE: an outline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Interactions between membrane proteins and lipid membrane revealed by cryoEM [biophysics-reports.org]

- 9. arxiv.org [arxiv.org]

- 10. Lipid-protein interactions in biological membranes: a structural perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

ASB-16: A Technical Guide to Solubility and Application in Proteomics

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASB-16 (Amidosulfobetaine-16) is a zwitterionic detergent specifically designed for the solubilization of proteins, particularly for applications in proteomics such as two-dimensional gel electrophoresis (2D-GE). As a member of the amidosulfobetaine family of detergents, this compound possesses a C16 alkyl tail, which imparts a high degree of hydrophobicity, making it particularly effective at disrupting cellular and organellar membranes to extract integral membrane proteins. Its zwitterionic nature—carrying both a positive and a negative charge on its hydrophilic head group, resulting in a net neutral charge—allows it to solubilize proteins with minimal alteration of their native charge, a critical factor for techniques like isoelectric focusing.

This technical guide provides an in-depth overview of the solubility characteristics of this compound in various buffer systems and offers detailed experimental protocols for its use in protein solubilization.

Physicochemical Properties and Solubility of this compound

This compound is characterized as a white to off-white powder. While broadly described as "water-soluble" in some literature, its practical solubility can be limited, and it is more accurately described as sparingly soluble in pure water.[1] Its effectiveness is significantly enhanced when used in concert with chaotropic agents and other detergents.

Quantitative solubility data for this compound in a wide range of biological buffers is not extensively published. The table below summarizes the known properties and solubility information.

| Property | Value |

| Full Chemical Name | 3-[N,N-Dimethyl-N-(3-palmitamidopropyl)ammonio]propane-1-sulfonate |

| Molecular Formula | C₂₄H₅₀N₂O₄S |

| Molecular Weight | 462.73 g/mol |

| Type | Zwitterionic Detergent |

| Appearance | White to off-white powder |

| Critical Micelle Concentration (CMC) | Approximately 8 mM[2] |

| Solubility in Water | Sparingly soluble[1] |

| Solubility in 20% Ethanol | 1 mg/mL[1] |

| Optimal Solubilizing Conditions | In mixtures of urea and thiourea.[2][3][4] Not as effective in urea alone.[2][4] |

Experimental Protocols

Protocol 1: General Method for Determining this compound Solubility in a Buffer of Choice

This protocol provides a framework for researchers to determine the solubility of this compound in their specific buffer system.

Materials:

-

This compound powder

-

Buffer of interest (e.g., Tris-HCl, HEPES, PBS) at the desired pH and ionic strength

-

Vortex mixer

-

Magnetic stirrer and stir bars

-

Centrifuge capable of >10,000 x g

-

Spectrophotometer (optional, for turbidity measurement)

-

Calibrated analytical balance

Procedure:

-

Prepare a Saturated Solution:

-

To a known volume of the desired buffer (e.g., 10 mL) at a controlled temperature (e.g., 25°C), add a small, pre-weighed amount of this compound powder (e.g., 2 mg).

-

Stir the solution vigorously for 15-20 minutes.

-

Continue to add small, weighed increments of this compound powder, allowing the solution to stir for 15-20 minutes after each addition.

-

Observe the solution closely. The point of saturation is reached when a persistent fine precipitate of undissolved this compound remains, even after prolonged stirring.

-

-

Equilibration:

-

Once saturation is reached, allow the solution to stir for an additional 1-2 hours to ensure it is fully equilibrated.

-

-

Clarification:

-

Transfer the saturated solution to a centrifuge tube.

-

Centrifuge the solution at a high speed (e.g., 14,000 x g) for 20-30 minutes to pellet all undissolved material.

-

-

Quantification (Gravimetric Method):

-

Carefully pipette a precise volume of the clear supernatant (e.g., 1 mL) into a pre-weighed, dry container (e.g., a glass vial).

-

Evaporate the solvent completely. This can be done in a drying oven at a temperature below the decomposition point of this compound or under a vacuum.

-

Once the solvent is fully evaporated, weigh the container with the dried this compound residue.

-

Calculate the concentration of this compound in the supernatant (in mg/mL or M) based on the mass of the residue and the volume of the supernatant used. This value represents the solubility of this compound in that specific buffer.

-

Protocol 2: Solubilization of Membrane Proteins for 2D Gel Electrophoresis

This protocol is a representative example of how this compound is used in practice for its primary application.

Materials:

-

Cell or tissue sample

-

Lysis/Solubilization Buffer: 7 M Urea, 2 M Thiourea, 4% (w/v) CHAPS, 1-2% (w/v) this compound, 100 mM DTT, and a suitable protease inhibitor cocktail. (Note: The optimal concentration of this compound may need to be determined empirically).

-

Probe sonicator

-

High-speed refrigerated centrifuge

Procedure:

-

Sample Preparation:

-

Start with a cell pellet or minced tissue sample.

-

Add an appropriate volume of the Lysis/Solubilization Buffer. The ratio of buffer to sample volume should be optimized, but a common starting point is 5-10 volumes of buffer to 1 volume of sample.

-

-

Cell Lysis and Solubilization:

-

Incubate the sample in the buffer on a rocker or shaker for 30-60 minutes at room temperature.

-

For more robust samples, further disrupt the cells using a probe sonicator on ice. Use short bursts (10-15 seconds) followed by cooling periods to prevent overheating and protein degradation.

-

-

Clarification of Lysate:

-

Centrifuge the lysate at high speed (e.g., >15,000 x g) for 30 minutes at 4°C to pellet any insoluble material, such as nucleic acids and cellular debris.

-

-

Protein Quantification:

-

Carefully collect the supernatant, which contains the solubilized proteins.

-

Determine the protein concentration using a protein assay compatible with detergents and chaotropic agents (e.g., a modified Bradford assay).

-

-

Sample Preparation for Isoelectric Focusing (IEF):

-

The clarified, quantified protein sample is now ready to be diluted in the appropriate rehydration buffer for the IEF step of 2D gel electrophoresis.

-

Visualizations

Caption: Workflow for Determining this compound Solubility.

References

- 1. A Novel Method for Detergent Concentration Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Improved membrane protein solubilization and clean-up for optimum two-dimensional electrophoresis utilizing GLUT-1 as a classic integral membrane protein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Solubilization of human erythrocyte membranes by ASB detergents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. detergents.alfa-chemistry.com [detergents.alfa-chemistry.com]

Zwitterionic Detergents in Proteomics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of zwitterionic detergents and their critical role in modern proteomics. From fundamental properties to detailed experimental protocols, this document serves as a technical resource for the effective use of these versatile molecules in protein analysis.

Introduction to Zwitterionic Detergents

Zwitterionic detergents are a unique class of surfactants that possess both a positive and a negative charge on their hydrophilic head group, resulting in a net neutral charge over a wide pH range.[1][2] This characteristic distinguishes them from ionic (anionic or cationic) and non-ionic detergents, offering a unique combination of properties that are highly advantageous for proteomics applications.[2][3]

The general structure of a zwitterionic detergent consists of a hydrophobic tail and a hydrophilic head group containing both a cationic and an anionic center. This amphipathic nature allows them to effectively solubilize proteins, particularly membrane proteins, by disrupting lipid-lipid and lipid-protein interactions while minimizing protein denaturation.[3][4] They are considered milder than ionic detergents like SDS but are more effective at breaking protein-protein interactions than non-ionic detergents.[2]

Core Properties and Advantages in Proteomics

Zwitterionic detergents are invaluable in proteomics for several key reasons:

-

Preservation of Native Protein Structure: They are less denaturing than ionic detergents, which is crucial for studies requiring the maintenance of protein conformation and biological activity.[5]

-

Effective Solubilization of Membrane Proteins: Their ability to disrupt membranes makes them highly effective for extracting and solubilizing integral membrane proteins, a traditionally challenging class of proteins to study.[6][7]

-

Compatibility with Downstream Analysis: Their neutral charge makes them compatible with techniques like isoelectric focusing (IEF) and 2D-gel electrophoresis, as they do not interfere with the native charge of the proteins being separated.[8] They also exhibit better compatibility with mass spectrometry (MS) compared to many ionic detergents.

-

Disruption of Protein-Protein Interactions: While being gentle on individual protein structure, they are effective at breaking non-covalent protein-protein interactions, which is essential for accurately profiling the components of protein complexes.[2]

Key Zwitterionic Detergents in Proteomics: A Comparative Overview

Several classes of zwitterionic detergents are commonly used in proteomics, each with distinct properties. The choice of detergent depends on the specific application, the nature of the protein of interest, and the downstream analytical methods.

Steroid-Based Zwitterionic Detergents: CHAPS and CHAPSO

CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate) and its hydroxylated analog CHAPSO are bile salt derivatives that are widely used in proteomics.[9] Their rigid steroidal structure makes them effective at solubilizing membrane proteins while maintaining their native state.[9]

Sulfobetaine-Based Zwitterionic Detergents

This class includes the Zwittergent series (e.g., Zwittergent 3-10, 3-12, 3-14, 3-16) and amidosulfobetaines (e.g., ASB-14, ASB-16). These detergents have a linear alkyl chain as the hydrophobic tail and a sulfobetaine head group. The length of the alkyl chain influences their solubilizing power and detergent properties. Longer chain sulfobetaines, such as ASB-14 and this compound, have been shown to be particularly effective in solubilizing membrane proteins for 2D-gel electrophoresis.[6]

Quantitative Data Summary

The following tables summarize the key physicochemical properties of commonly used zwitterionic detergents to aid in their selection for specific experimental needs.

Table 1: Properties of Steroid-Based Zwitterionic Detergents

| Detergent | Molecular Weight ( g/mol ) | Critical Micelle Concentration (CMC) (mM) | Aggregation Number | Micellar Weight (kDa) |

| CHAPS | 614.9 | 6 - 10 | 4 - 14 | ~6 |

| CHAPSO | 630.9 | 8 | 11 | ~7 |

Data sourced from multiple references.[9][10][11][12]

Table 2: Properties of Sulfobetaine-Based Zwitterionic Detergents

| Detergent | Molecular Weight ( g/mol ) | Critical Micelle Concentration (CMC) (mM) | Aggregation Number | Micellar Weight (kDa) |

| Zwittergent 3-08 | 279.6 | 330 | - | - |

| Zwittergent 3-10 | 307.6 | 25 - 40 | 41 | ~12.5 |

| Zwittergent 3-12 | 335.6 | 2 - 4 | 55 | ~18.5 |

| Zwittergent 3-14 | 363.6 | 0.1 - 0.4 | 83 | ~30 |

| Zwittergent 3-16 | 391.6 | 0.01 - 0.06 | 155 | ~60 |

| ASB-14 | 434.7 | 8 | ≥23 | - |

| This compound | 462.7 | - | - | - |

Data sourced from multiple references.[11][13]

Experimental Protocols

Detailed methodologies are crucial for the successful application of zwitterionic detergents in proteomics. The following sections provide step-by-step protocols for key experimental workflows.

Protein Solubilization for Two-Dimensional Gel Electrophoresis (2D-GE)

This protocol is a general guideline for solubilizing proteins, particularly membrane proteins, for 2D-GE.

Materials:

-

Lysis Buffer: 7 M Urea, 2 M Thiourea, 4% (w/v) CHAPS or other suitable zwitterionic detergent (e.g., 2% ASB-14), 40 mM Tris, 65 mM DTT (dithiothreitol), and a protease inhibitor cocktail.

-

Sample of interest (e.g., cell pellet, tissue homogenate).

-

Microcentrifuge.

-

Sonciator.

Procedure:

-

Cell Lysis: Resuspend the cell pellet or tissue homogenate in an appropriate volume of Lysis Buffer.

-

Solubilization: Incubate the sample on a rocking platform for 1 hour at room temperature to facilitate protein solubilization.

-

Sonication (Optional): To shear DNA and improve solubilization, sonicate the sample on ice. Use short bursts to avoid sample heating.

-

Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 30 minutes at 4°C to pellet insoluble material.

-

Supernatant Collection: Carefully collect the supernatant containing the solubilized proteins. This sample is now ready for protein quantification and subsequent isoelectric focusing (IEF).

In-Solution Protein Digestion for Mass Spectrometry

This protocol outlines a general procedure for digesting solubilized proteins in solution for bottom-up proteomics analysis by mass spectrometry.

Materials:

-

Lysis/Solubilization Buffer: 50 mM Ammonium Bicarbonate, pH 8.0, containing 1-2% (w/v) of a mass spectrometry-compatible zwitterionic detergent (e.g., some sulfobetaines).

-

Reducing Agent: 10 mM DTT in 50 mM Ammonium Bicarbonate.

-

Alkylating Agent: 55 mM Iodoacetamide (IAA) in 50 mM Ammonium Bicarbonate.

-

Trypsin Solution: Sequencing-grade modified trypsin in 50 mM Ammonium Bicarbonate.

-

Quenching Solution: 0.1% Trifluoroacetic Acid (TFA) or 5% Formic Acid.

-

C18 desalting spin columns.

Procedure:

-

Protein Solubilization: Lyse cells or tissues in the Lysis/Solubilization Buffer. Quantify the protein concentration.

-

Reduction: To a known amount of protein, add the reducing agent and incubate for 30-60 minutes at 56°C to reduce disulfide bonds.

-

Alkylation: Cool the sample to room temperature and add the alkylating agent. Incubate for 30-45 minutes in the dark at room temperature to cap the free sulfhydryl groups.

-

Enzymatic Digestion: Dilute the sample with 50 mM Ammonium Bicarbonate to reduce the detergent concentration to below its critical micelle concentration (CMC) if necessary. Add trypsin at an appropriate enzyme-to-substrate ratio (e.g., 1:50) and incubate overnight at 37°C.

-

Digestion Quenching and Detergent Removal: Stop the digestion by acidifying the sample with the Quenching Solution. For some MS-compatible zwitterionic detergents, this acidification step can also facilitate their precipitation, allowing for removal by centrifugation.

-

Peptide Desalting: Desalt the resulting peptide mixture using C18 spin columns according to the manufacturer's instructions. The eluted peptides are now ready for LC-MS/MS analysis.

Visualizing Proteomics Workflows with Zwitterionic Detergents

Diagrams created using Graphviz (DOT language) can effectively illustrate the logical flow of proteomics experiments.

General Proteomics Workflow for Membrane Protein Analysis

A generalized workflow for proteomics analysis using zwitterionic detergents.

Mechanism of Membrane Protein Solubilization

Mechanism of membrane protein solubilization by zwitterionic detergents.

Conclusion

Zwitterionic detergents are indispensable tools in the field of proteomics, enabling the study of complex protein mixtures, particularly those containing challenging membrane proteins. Their unique properties, which balance solubilizing strength with a gentle, non-denaturing action, make them suitable for a wide array of applications, from high-resolution 2D-gel electrophoresis to sensitive mass spectrometry-based analyses. A thorough understanding of their properties and the optimization of experimental protocols are key to leveraging their full potential in advancing our understanding of the proteome.

References

- 1. Application of zwitterionic detergent to the solubilization of Klebsiella pneumoniae outer membrane proteins for two-dimensional gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Detergent-Assisted Protein Digestion—On the Way to Avoid the Key Bottleneck of Shotgun Bottom-Up Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. merckmillipore.com [merckmillipore.com]

- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 6. Application of zwitterionic detergents to the solubilization of integral membrane proteins for two-dimensional gel electrophoresis and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Detergents and Chaotropes for Protein Solubilization before Two-Dimensional Electrophoresis | Springer Nature Experiments [experiments.springernature.com]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. pure.rug.nl [pure.rug.nl]

- 10. proteinsandproteomics.org [proteinsandproteomics.org]

- 11. scribd.com [scribd.com]

- 12. Quantification of Membrane Protein-Detergent Complex Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ZWITTERGENT® 3-16 Detergent | AAT Bioquest [aatbio.com]

ASB-16 for Beginners in Protein Extraction: An In-depth Technical Guide

For researchers, scientists, and drug development professionals venturing into the realm of proteomics, the effective solubilization of proteins is a critical first step. This guide provides a comprehensive overview of Amidosulfobetaine-16 (ASB-16), a zwitterionic detergent increasingly recognized for its efficacy in protein extraction, particularly for challenging membrane proteins.

Introduction to this compound

This compound is a zwitterionic detergent belonging to the amidosulfobetaine class.[1] It possesses a 16-carbon alkyl tail, which imparts a high degree of hydrophobicity, enabling it to effectively disrupt cellular membranes and solubilize embedded proteins.[1] Its zwitterionic nature, with both a positive and a negative charge in its headgroup, results in a net neutral charge over a wide pH range. This characteristic minimizes interference with downstream applications such as isoelectric focusing (IEF) and two-dimensional gel electrophoresis (2D-GE).[2]

This compound has demonstrated superior performance in solubilizing proteins compared to more traditional detergents like CHAPS, especially for hydrophobic and membrane-associated proteins.[2] Optimal solubilization with this compound is often achieved in the presence of chaotropic agents like urea and thiourea.[1]

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its effective application in protein extraction protocols.

| Property | Value | Reference |

| Full Name | 3-[N,N-Dimethyl-N-(3-palmitamidopropyl)ammonio]propane-1-sulfonate | [1] |

| Molecular Formula | C₂₄H₅₀N₂O₄S | [1] |

| Molecular Weight | 462.73 g/mol | [1] |

| Type | Zwitterionic detergent | [1] |

| Appearance | White to off-white powder | [1] |

| Solubility | Water soluble | [1] |

| Critical Micelle Concentration (CMC) | 8 mM (in water at 25°C) | [1] |

Quantitative Performance Comparison

The efficacy of this compound in protein solubilization has been quantitatively compared to other detergents, most notably CHAPS. The number of distinct protein spots resolved on a 2D gel is a common metric for assessing solubilization efficiency.

| Detergent(s) | Sample Source | Number of Detectable Protein Spots (Average) | Reference |

| 4% CHAPS | Human Brain Frontal Cortex | 850 | [2] |

| 2% this compound | Human Brain Frontal Cortex | 950 | [2] |

| 4% CHAPS + 2% this compound | Human Brain Frontal Cortex | 1087 | [2] |

| 4% CHAPS + 2% ASB-14* | Human Brain Frontal Cortex | 1192 | [2] |

*ASB-14 is a close structural analog of this compound with a 14-carbon alkyl tail. This data is included to demonstrate the general effectiveness of this class of detergents.

Experimental Protocols

This section provides a general protocol for protein extraction using this compound, suitable for beginners. The protocol is a synthesis of established methodologies and should be optimized for specific sample types and downstream applications.

Materials

-

Lysis Buffer: 7 M Urea, 2 M Thiourea, 2% (w/v) this compound, 40 mM Tris base, 10 mM TCEP (Tris(2-carboxyethyl)phosphine).

-

Protease and phosphatase inhibitor cocktail.

-

Sample (e.g., cell pellet or tissue).

-

Phosphate-buffered saline (PBS).

-

Microcentrifuge tubes.

-

Sonciator or mechanical homogenizer.

-

Centrifuge.

Protocol for Protein Extraction from Cultured Cells

-

Cell Harvesting: Pellet cultured cells by centrifugation.

-

Washing: Wash the cell pellet once with ice-cold PBS to remove media components.

-

Lysis: Resuspend the cell pellet in an appropriate volume of Lysis Buffer containing freshly added protease and phosphatase inhibitors.

-

Solubilization: Incubate the mixture on a rotator or shaker for 30-60 minutes at room temperature.

-

Homogenization (Optional): For difficult-to-lyse cells, sonicate the sample on ice. Use short bursts to prevent overheating and protein degradation.

-

Clarification: Centrifuge the lysate at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet insoluble material.

-

Supernatant Collection: Carefully collect the supernatant containing the solubilized proteins.

-

Protein Quantification: Determine the protein concentration of the extract using a compatible protein assay (e.g., a non-interfering assay, as some detergents can interfere with standard assays).

Protocol for Protein Extraction from Tissue

-

Tissue Preparation: Flash-freeze the tissue sample in liquid nitrogen and grind it to a fine powder using a mortar and pestle.

-

Lysis: Transfer the powdered tissue to a tube containing an appropriate volume of Lysis Buffer with freshly added protease and phosphatase inhibitors.

-

Homogenization: Homogenize the sample using a mechanical homogenizer until no visible tissue fragments remain.

-

Solubilization: Incubate the homogenate on a rotator or shaker for 1-2 hours at room temperature.

-

Clarification: Centrifuge the lysate at high speed (e.g., 100,000 x g) for 1 hour at 4°C.

-

Supernatant Collection: Collect the supernatant containing the solubilized proteins.

-

Protein Quantification: Determine the protein concentration.

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for successful protein extraction. The following diagrams illustrate the key steps.

Mechanism of Action: A Logical Representation

The effectiveness of this compound lies in its amphipathic nature, allowing it to integrate into and disrupt lipid bilayers, thereby liberating membrane-bound proteins.

Conclusion

This compound is a powerful tool for researchers requiring efficient extraction of a broad range of proteins, including those that are traditionally difficult to solubilize. Its compatibility with downstream proteomic techniques makes it a valuable addition to the modern protein scientist's toolkit. As with any biochemical technique, optimization of parameters such as detergent concentration, temperature, and incubation time is crucial for achieving the best results with your specific sample. This guide provides a solid foundation for beginners to incorporate this compound into their protein extraction workflows.

References

Amidosulfobetaine-16: A Comprehensive Technical Guide to its Physical Characteristics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amidosulfobetaine-16 (ASB-16) is a zwitterionic detergent increasingly utilized in the fields of proteomics and membrane protein research.[1][2][3][4] Its unique properties make it an effective agent for solubilizing proteins, particularly for applications such as two-dimensional gel electrophoresis (2D-PAGE).[1][3][4][5] This technical guide provides an in-depth overview of the core physical characteristics of this compound, complete with experimental protocols and data presented for clarity and reproducibility.

Core Physical and Chemical Properties

This compound, systematically named 3-[N,N-Dimethyl-N-(3-palmitamidopropyl)ammonio]propane-1-sulfonate, is distinguished by its C16 alkyl tail, which imparts strong hydrophobic character, and a sulfobetaine headgroup that maintains zwitterionic properties over a wide pH range.[1][4] This structure allows for effective disruption of protein-lipid and protein-protein interactions while minimizing protein denaturation.[6]

Quantitative Data Summary

The following tables summarize the key quantitative physical and chemical properties of Amidosulfobetaine-16.

| Property | Value | Reference |

| Full Chemical Name | 3-[N,N-Dimethyl-N-(3-palmitamidopropyl)ammonio]propane-1-sulfonate | [1][4] |

| Synonyms | Amidosulfobetain-16, this compound | [2][3] |

| CAS Number | 52562-29-5 | [1][2][7] |

| Molecular Formula | C₂₄H₅₀N₂O₄S | [1][2][7] |

| Molecular Weight | 462.73 g/mol | [1][2][8][9] |

| Appearance | White to off-white powder | [1][4] |

| Purity | >99% | [1][4] |

| Physicochemical Property | Value | Conditions | Reference |

| Critical Micelle Concentration (CMC) | 8 mM | 25°C in water | [1][4] |

| Aggregation Number | 168 | ||

| Solubility | Water soluble; Optimal in urea-thiourea mixtures | [1][4][10] | |

| Conductivity | <50 µS in a 10% solution | [1][4] |

Experimental Protocols

Detailed methodologies for determining the key physical characteristics of this compound are provided below. These protocols are based on standard laboratory practices for surfactant characterization.

Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry

Principle: The surface tension of a surfactant solution decreases as the surfactant concentration increases. Once the critical micelle concentration is reached, the surface becomes saturated with surfactant monomers, and additional surfactant molecules form micelles in the bulk solution, leading to a plateau in the surface tension measurement. The CMC is the point of inflection on a plot of surface tension versus the logarithm of the surfactant concentration.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in deionized water at a concentration significantly above the expected CMC (e.g., 50 mM).

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to cover a range of concentrations both below and above the expected 8 mM CMC.

-

Instrumentation: Use a surface tensiometer, such as one employing the Du Noüy ring or Wilhelmy plate method.

-

Measurement:

-

Calibrate the tensiometer with deionized water.

-

Measure the surface tension of each dilution, starting from the lowest concentration.

-

Ensure the system equilibrates at each concentration before recording the measurement.

-

-

Data Analysis:

-

Plot the surface tension (mN/m) as a function of the logarithm of the this compound concentration.

-

The plot will show two intersecting lines. The concentration at the intersection point is the CMC.

-

Determination of Critical Micelle Concentration (CMC) by Isothermal Titration Calorimetry (ITC)

Principle: Isothermal titration calorimetry measures the heat change that occurs upon the injection of a concentrated surfactant solution into a dilute solution (or pure solvent). Below the CMC, the heat change is primarily due to the dilution of monomers. As the concentration approaches and surpasses the CMC, the heat of micelle formation or dissociation contributes significantly to the measured heat change, resulting in a characteristic sigmoidal curve.

Methodology:

-

Sample Preparation:

-

Prepare a concentrated solution of this compound in the desired buffer (e.g., 50 mM).

-

Fill the ITC syringe with this concentrated solution.

-

Fill the sample cell with the same buffer.

-

-

Instrumentation: Use an isothermal titration calorimeter.

-

Titration:

-

Set the experimental temperature (e.g., 25°C).

-

Perform a series of small injections (e.g., 5-10 µL) of the concentrated this compound solution into the buffer-filled cell.

-

Allow the system to reach equilibrium between injections.

-

-

Data Analysis:

-

The raw data will be a series of heat-flow peaks corresponding to each injection.

-

Integrate the peaks to obtain the enthalpy change per injection.

-

Plot the enthalpy change as a function of the total surfactant concentration in the cell.

-

The resulting sigmoidal curve can be fitted to a model to determine the CMC and the enthalpy of micellization.

-

Protein Solubilization for 2D Gel Electrophoresis

Principle: this compound is used to disrupt cell membranes and solubilize proteins, breaking non-covalent interactions and keeping hydrophobic proteins in solution during isoelectric focusing. It is often used in combination with chaotropes like urea and thiourea.

Methodology:

-

Lysis/Solubilization Buffer Preparation: A typical buffer may contain:

-

7 M Urea

-

2 M Thiourea

-

2-4% (w/v) this compound

-

A reducing agent (e.g., 50 mM DTT)

-

Carrier ampholytes

-

-

Sample Preparation:

-

Homogenize the cell or tissue sample.

-

Add the lysis/solubilization buffer to the sample.

-

-

Solubilization:

-

Incubate the sample with the buffer, often with agitation, to facilitate complete protein solubilization.

-

Centrifuge the sample to remove insoluble debris.

-

-

Sample Loading: The supernatant containing the solubilized proteins is now ready for isoelectric focusing, the first dimension of 2D-PAGE.

Visualizations

Experimental Workflow: Protein Solubilization for 2D-PAGE using this compound

Caption: Workflow for protein solubilization using this compound for 2D-PAGE.

Logical Relationship: Role of this compound in Protein Solubilization

Caption: Role of this compound's structure in membrane protein solubilization.

References

- 1. CMC determination using isothermal titration calorimetry for five industrially significant non-ionic surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. cephamls.com [cephamls.com]

- 4. This compound, A Zwitterionic Detergent for Protein Solubilization for 2D Analysis [gbiosciences.com]

- 5. biocompare.com [biocompare.com]

- 6. Optimisation of the two-dimensional gel electrophoresis protocol using the Taguchi approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. journals.stmjournals.com [journals.stmjournals.com]

- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 10. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

An In-depth Technical Guide to ASB16: Safety, Handling, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ankyrin Repeat and SOCS Box Containing Protein 16 (ASB16) is a member of the ASB protein family, characterized by the presence of ankyrin repeats and a C-terminal SOCS (Suppressor of Cytokine Signaling) box. Functioning as a substrate-recognition component of an Elongin-Cullin-SOCS (ECS) E3 ubiquitin ligase complex, ASB16 is implicated in the ubiquitination and subsequent proteasomal degradation of target proteins.[1][2] This role places ASB16 as a critical regulator in various cellular processes.

Recent research has also highlighted the significance of ASB16 Antisense RNA 1 (ASB16-AS1), a long non-coding RNA transcribed from the antisense strand of the ASB16 gene.[1][3] ASB16-AS1 has been identified as an oncogenic factor in several cancers, including gastric and colorectal cancer, where it can modulate signaling pathways and gene expression.[4][5] This guide provides a comprehensive overview of the safety, handling, and experimental protocols related to the ASB16 protein, with a clear distinction from its antisense counterpart, ASB16-AS1, to aid researchers in their investigations.

Safety and Handling of Recombinant ASB16 Protein

As there are no specific hazard classifications for recombinant ASB16 protein, its handling in a laboratory setting should adhere to standard best practices for recombinant proteins.

General Laboratory Safety

Standard laboratory safety protocols should be strictly followed. This includes wearing appropriate personal protective equipment (PPE) such as lab coats, safety glasses, and gloves. All handling of the protein should be performed in a designated clean area to prevent contamination.

Storage and Stability

Proper storage is crucial to maintain the structural integrity and functionality of recombinant ASB16. The following table summarizes recommended storage conditions.

| Storage Condition | Temperature | Duration | Notes |

| Lyophilized Powder | -20°C or -80°C | Up to 12 months | Store with a desiccant. |

| Reconstituted Stock Solution | -20°C or -80°C | 3-6 months | Aliquot to avoid repeated freeze-thaw cycles. The addition of a cryoprotectant like glycerol (10-50%) is recommended. |

| Short-term Storage | 4°C | Up to 1 week | For immediate use. Avoid prolonged storage at this temperature to prevent degradation. |

Reconstitution

-

Before opening, briefly centrifuge the vial to ensure the lyophilized powder is at the bottom.

-

Reconstitute the protein in a recommended sterile buffer, such as PBS, to a concentration of 0.1-1.0 mg/mL.

-

Gently agitate to dissolve; do not vortex, as this can cause denaturation.

-

For dilutions, use a buffer containing a carrier protein (e.g., 0.1% BSA) to prevent adsorption to the vial walls, especially at low concentrations.

Biological Function and Signaling Pathways

ASB16 functions as a component of a Cullin-RING E3 ubiquitin ligase complex, specifically with Cullin 5 (CUL5).[6][7] This complex mediates the transfer of ubiquitin to target proteins, marking them for proteasomal degradation. The long non-coding RNA, ASB16-AS1, has been shown to indirectly influence signaling pathways relevant to cancer progression.

ASB16-AS1 in the NF-κB Signaling Pathway

In gastric cancer, ASB16-AS1 has been shown to up-regulate and phosphorylate Tripartite Motif Containing 37 (TRIM37), leading to the activation of the NF-κB pathway.[2][4] This promotes cancer cell proliferation, stemness, and cisplatin resistance.[4]

ASB16-AS1 mediated activation of the NF-κB pathway in gastric cancer.

ASB16-AS1 as a Competing Endogenous RNA (ceRNA)

In colorectal cancer, ASB16-AS1 acts as a ceRNA by sponging miR-185-5p, which leads to the upregulation of its target, TEA Domain Transcription Factor 1 (TEAD1).[5][8] This axis promotes proliferation, migration, and invasion of colorectal cancer cells.[5]

ASB16-AS1 functions as a ceRNA in colorectal cancer.

Experimental Protocols

The following are generalized protocols for studying ASB16. Optimal conditions, such as antibody concentrations and incubation times, should be empirically determined.

Immunoprecipitation of ASB16

This protocol describes the immunoprecipitation of ASB16 from cell lysates.

General workflow for immunoprecipitation of ASB16.

Materials:

-

Cell lysate containing ASB16

-

Anti-ASB16 antibody (specific for IP)

-

Protein A/G magnetic or agarose beads

-

Lysis buffer (e.g., RIPA buffer)

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

Procedure:

-

Lysate Preparation: Prepare cell lysates using a suitable lysis buffer containing protease inhibitors.

-

Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with Protein A/G beads for 30-60 minutes at 4°C. Centrifuge and collect the supernatant.

-

Immunoprecipitation: Add the anti-ASB16 antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.[9] The optimal antibody concentration should be determined by titration, typically in the range of 1-10 µg per 1 mg of total protein.[9][10]

-

Complex Capture: Add pre-washed Protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C with gentle rotation.

-

Washing: Pellet the beads by centrifugation and wash 3-5 times with cold wash buffer to remove non-specifically bound proteins.

-

Elution: Resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes to elute the immunoprecipitated proteins.

-

Analysis: Analyze the eluted proteins by Western blotting using an anti-ASB16 antibody.

In Vitro Ubiquitination Assay

This protocol allows for the assessment of ASB16's E3 ligase activity in a cell-free system.

Materials:

-

Recombinant E1 activating enzyme

-

Recombinant E2 conjugating enzyme (a screen may be needed to identify the appropriate E2 for ASB16)

-

Recombinant ASB16 (as part of the E3 ligase complex with CUL5/RBX2 and Elongins B/C)

-

Recombinant Ubiquitin

-

Putative substrate protein

-

Ubiquitination reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 2 mM DTT)[11]

-

ATP

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the E1, E2, ubiquitin, substrate, and the ASB16-containing E3 complex in the reaction buffer.

-

Initiation: Start the reaction by adding ATP to a final concentration of 2-5 mM.[11]

-

Incubation: Incubate the reaction at 30-37°C for 1-2 hours.

-

Termination: Stop the reaction by adding SDS-PAGE sample buffer.

-

Analysis: Analyze the reaction products by Western blotting using antibodies against the substrate and/or ubiquitin to detect ubiquitinated species, which will appear as a ladder of higher molecular weight bands.

| Component | Suggested Final Concentration |

| E1 Enzyme | 50-100 nM |

| E2 Enzyme | 0.2-2.5 µM |

| E3 Ligase (ASB16 complex) | 0.1-1 µM |

| Ubiquitin | 5-100 µM |

| Substrate | 1-10 µM |

| ATP | 2-5 mM |

siRNA-Mediated Knockdown of ASB16

This protocol describes the transient knockdown of ASB16 expression in cultured cells.

Materials:

-

Validated siRNA targeting ASB16

-

Non-targeting control siRNA

-

Transfection reagent (e.g., Lipofectamine)

-

Cell culture medium and supplements

-

Cells to be transfected

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate to achieve 50-70% confluency at the time of transfection.

-

Transfection Complex Formation: Prepare siRNA-transfection reagent complexes in serum-free medium according to the manufacturer's instructions.

-

Transfection: Add the transfection complexes to the cells and incubate for the recommended time (typically 4-6 hours).

-

Gene Silencing: Replace the transfection medium with complete growth medium and incubate for 24-72 hours to allow for knockdown of ASB16 expression.

-

Validation: Harvest the cells and assess the knockdown efficiency by qRT-PCR to measure ASB16 mRNA levels and/or Western blotting to measure ASB16 protein levels.

Quantitative Data

The following tables summarize available quantitative data related to ASB16 and its antisense transcript.

ASB16-AS1 Expression in Cancer

| Cancer Type | Expression Status | Effect of High Expression | Reference |

| Gastric Cancer | Upregulated | Promotes proliferation and stemness | [4] |

| Colorectal Cancer | Upregulated | Drives proliferation, migration, and invasion | [5] |

| Ovarian Cancer | Upregulated | Accelerates cellular processes and chemoresistance | [4] |

| Non-small cell lung cancer | Upregulated | Promotes proliferation, inhibits apoptosis (Retracted) | [8] |

| Liver Hepatocellular Carcinoma | Upregulated | Promotes proliferation, migration, and invasion | [5] |

Note: The study on non-small cell lung cancer was retracted due to data inaccuracies.[8]

Potential ASB16 Interacting Proteins (from Mass Spectrometry)

The following proteins were identified as potential interactors with ASB16 in a high-throughput study.[6] Validation of these interactions is required.

| Protein | Function |

| CUL5 | E3 ubiquitin ligase scaffold protein |

| TCEB1 (Elongin C) | Component of the ECS complex |

| TCEB2 (Elongin B) | Component of the ECS complex |

| HIF1AN | Hypoxia-inducible factor 1-alpha inhibitor |

| CKB | Creatine kinase B-type |

| VIM | Vimentin |

| PGAM1 | Phosphoglycerate mutase 1 |

| SVIL | Supervillin |

| FTH1 | Ferritin heavy chain 1 |

| CSE1L | Chromosome segregation 1-like protein |

| HSPA1 | Heat shock protein family A (Hsp70) member 1 |

| GAPDH | Glyceraldehyde-3-phosphate dehydrogenase |

| RAN | Ran GTPase |

| AHCY | Adenosylhomocysteinase |

Conclusion

ASB16 is an important component of the ubiquitin-proteasome system with emerging roles in cellular regulation. Its antisense transcript, ASB16-AS1, is increasingly recognized as a key player in cancer progression through its modulation of various signaling pathways. This guide provides a foundational resource for the safe handling and experimental investigation of ASB16, offering protocols and data to facilitate further research into its biological functions and therapeutic potential. As with any experimental system, optimization of the provided protocols for specific cellular contexts and research questions is essential.

References

- 1. ASB16-AS1: A Comprehensive Guide to the Long Non-coding RNA [learn.mapmygenome.in]

- 2. ASB16 ankyrin repeat and SOCS box containing 16 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 3. ASB16-AS1 ASB16 antisense RNA 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 4. LncRNA ASB16-AS1 accelerates cellular process and chemoresistance of ovarian cancer cells by regulating GOLM1 expression via targeting miR-3918 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Expression, prognosis value, and immune infiltration of lncRNA ASB16-AS1 identified by pan-cancer analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protein Interaction Screening for the Ankyrin Repeats and Suppressor of Cytokine Signaling (SOCS) Box (ASB) Family Identify Asb11 as a Novel Endoplasmic Reticulum Resident Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The functions and properties of cullin-5, a potential therapeutic target for cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. LncRNA ASB16-AS1 promotes proliferation and inhibits apoptosis of non small cell lung cancer cells by activating the Wnt/β catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protocol for Immunoprecipitation - Creative Proteomics [creative-proteomics.com]

- 10. scbt.com [scbt.com]

- 11. In vitro Di-ubiquitin Formation Assay and E3 Cooperation Assay - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Utilizing ASB-16 for Effective Membrane Protein Extraction

Application Notes and Protocols for ASB-16 in 2D Gel Electrophoresis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of the zwitterionic detergent Amidosulfobetaine-16 (ASB-16) in two-dimensional gel electrophoresis (2D-PAGE). The protocol is particularly optimized for the solubilization and separation of hydrophobic proteins, such as membrane proteins, which are often underrepresented in traditional 2D gel analyses.

Introduction

Two-dimensional gel electrophoresis is a powerful technique for separating complex protein mixtures based on two independent properties: isoelectric point (pI) in the first dimension and molecular weight in the second dimension.[1] A critical step in 2D-PAGE is the complete solubilization and denaturation of proteins in the sample. Incomplete solubilization can lead to poor protein entry into the first-dimension gel, streaking, and a general loss of resolution.[2][3]

Hydrophobic proteins, especially integral membrane proteins, present a significant challenge for 2D-PAGE due to their tendency to aggregate in aqueous solutions.[2][4] Zwitterionic detergents, such as those in the amidosulfobetaine (ASB) family, are effective solubilizing agents that possess both a positively and a negatively charged group, resulting in a net neutral charge over a wide pH range.[5] This property makes them compatible with isoelectric focusing (IEF), the first dimension of 2D-PAGE.[4][5]

This compound, with its 16-carbon alkyl chain, is particularly effective at disrupting hydrophobic interactions within and between proteins and with lipids in the cell membrane. Its use, often in combination with other detergents and chaotropes, can significantly improve the resolution and representation of hydrophobic proteins in 2D gels.

Data Presentation

The composition of the solubilization buffer is critical for the successful separation of membrane proteins. The following table summarizes a recommended buffer formulation utilizing a combination of detergents, including an amidosulfobetaine similar to this compound, for enhanced solubilization. While this specific protocol was validated with ASB-14, the structural similarity and shared properties of ASB detergents suggest this as a strong starting point for optimization with this compound.[4]

| Component | Concentration | Purpose |

| Urea | 5 M | Chaotrope: Denatures proteins and disrupts hydrogen bonds. |

| Thiourea | 2 M | Chaotrope: Enhances the solubilization of hydrophobic proteins. |

| n-dodecyl-β-maltoside (DDM) | 2% (w/v) | Non-ionic detergent: Aids in solubilizing membrane proteins. |

| ASB-14 * | 1% (w/v) | Zwitterionic detergent: Enhances solubilization of hydrophobic proteins. |

| TCEP (Tris(2-carboxyethyl)phosphine) | 10 mM | Reducing agent: Reduces disulfide bonds. |

| Tris | 10 mM | Buffering agent (pH 8.0). |